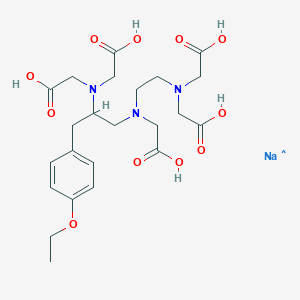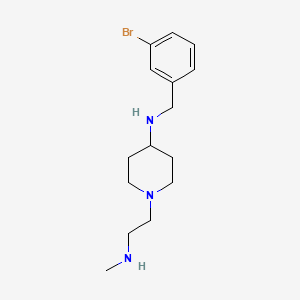![molecular formula C9H8ClN3O B13330125 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one](/img/structure/B13330125.png)
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one is a chemical compound with the molecular formula C9H11ClN4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a nitro group with zinc and ammonium chloride to form an intermediate aniline, which is then subjected to further cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield. Companies like ChemScene and Synblock offer bulk manufacturing and sourcing services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include zinc and ammonium chloride for reduction, and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield aniline derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor in various biological pathways, making it a candidate for drug development.
Material Science: Its unique chemical structure makes it useful in the development of new materials with specific properties.
Biological Research: The compound is used in studies to understand its effects on different biological systems and its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine: This compound is similar in structure but has an amine group instead of a ketone group.
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one: This compound has a methyl group attached to the propanone moiety, making it slightly different in structure.
Uniqueness
1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H8ClN3O |
|---|---|
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one |
InChI |
InChI=1S/C9H8ClN3O/c1-6(14)4-7-2-3-8-9(10)11-5-12-13(7)8/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
VZYWJELUPAADRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC=C2N1N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


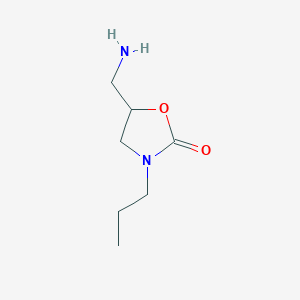
![4-[2-(Methylamino)ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13330045.png)
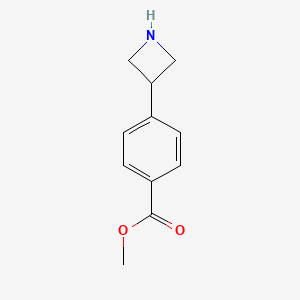
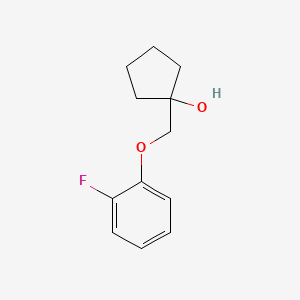
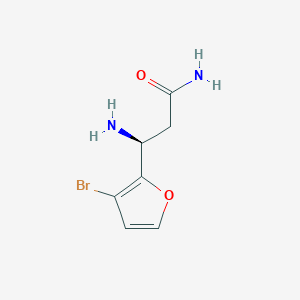
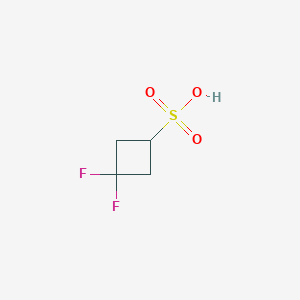
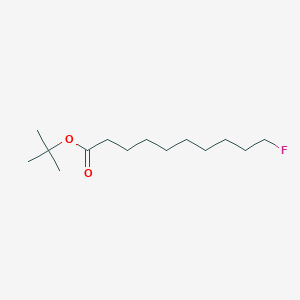
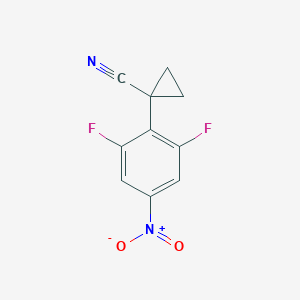
![7-Methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13330084.png)
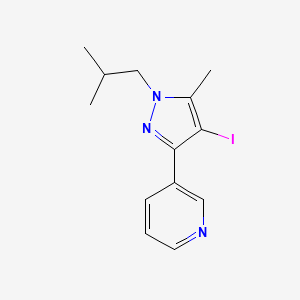
![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine](/img/structure/B13330091.png)

